molecular formula C18H18N4O3 B3887376 2-(1H-benzimidazol-1-yl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide

Cat. No. B3887376
M. Wt: 338.4 g/mol
InChI Key: HZAUVOJHXABRSK-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide, also known as DBAAH, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to regulate glucose metabolism and insulin secretion by modulating the expression of key enzymes involved in glucose metabolism. In addition, it has been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-1-yl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify and has been shown to possess potent biological activity. However, it also has some limitations. For example, it has poor solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-1-yl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide. One area of interest is the development of more potent analogs of this compound with improved solubility and bioavailability. Another area of interest is the elucidation of its mechanism of action, which could lead to the discovery of new therapeutic targets. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide has been studied for its potential therapeutic applications in a variety of diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to possess anti-diabetic activity by regulating glucose metabolism and insulin secretion. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-14-8-7-13(17(9-14)25-2)10-20-21-18(23)11-22-12-19-15-5-3-4-6-16(15)22/h3-10,12H,11H2,1-2H3,(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAUVOJHXABRSK-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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